molecular formula C17H25NO3 B12042729 N-[(3,5-di-tert-butylphenyl)carbonyl]glycine

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine

Katalognummer: B12042729
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: LYDDESPZWKSDRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine is an organic compound characterized by the presence of a glycine moiety attached to a 3,5-di-tert-butylphenyl group through a carbonyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-di-tert-butylphenyl)carbonyl]glycine typically involves the reaction of 3,5-di-tert-butylbenzoyl chloride with glycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although they are generally resistant to many reagents due to steric hindrance.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation reagents like N-bromosuccinimide for benzylic bromination.

Major Products

    Oxidation: Formation of quinones or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural amino acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Wirkmechanismus

The mechanism of action of N-[(3,5-di-tert-butylphenyl)carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butyl groups may influence its binding affinity and specificity. The carbonyl group can participate in hydrogen bonding, while the glycine moiety may mimic natural substrates, facilitating its incorporation into biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.

    3,5-Di-tert-butylbenzyl alcohol: Utilized in organic synthesis and as an intermediate in the production of other chemicals.

    3,5-Di-tert-butylbenzaldehyde: Employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

Uniqueness

N-[(3,5-di-tert-butylphenyl)carbonyl]glycine is unique due to the presence of both a glycine moiety and a 3,5-di-tert-butylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H25NO3

Molekulargewicht

291.4 g/mol

IUPAC-Name

2-[(3,5-ditert-butylbenzoyl)amino]acetic acid

InChI

InChI=1S/C17H25NO3/c1-16(2,3)12-7-11(15(21)18-10-14(19)20)8-13(9-12)17(4,5)6/h7-9H,10H2,1-6H3,(H,18,21)(H,19,20)

InChI-Schlüssel

LYDDESPZWKSDRY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.